molecular formula C10H11NS B2654788 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile CAS No. 103575-52-6

2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile

Cat. No.: B2654788
CAS No.: 103575-52-6
M. Wt: 177.27
InChI Key: JFYIMXQRDDHBFY-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile (CAS No: 103575-52-6) is a high-purity chemical compound offered with a specified purity of 95% . It has a molecular formula of C10H11NS and a molecular weight of 177.27 g/mol . This organosulfur compound features a thioether group linked to an acetonitrile moiety, making it a valuable bifunctional synthetic intermediate. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cyclization reactions . Simultaneously, the sulfur atom can be oxidized to sulfoxides or sulfones, significantly altering the electronic properties of the molecule and expanding its utility in synthesis . As an α-thionitrile, this compound serves as a versatile acyl anion equivalent in organic synthesis, enabling the construction of complex molecular architectures . It is recommended to store this compound at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications . Researchers are encouraged to consult the safety data sheet (MSDS) prior to use .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIMXQRDDHBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile typically involves the reaction of 2,5-dimethylthiophenol with chloroacetonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 2,5-dimethylthiophenol attacks the carbon atom of chloroacetonitrile, displacing the chloride ion .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated that compounds derived from the 2,5-dimethylphenyl scaffold, including 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile, exhibit significant antimicrobial activity.

  • Mechanism of Action : The compound's structure allows it to interact with microbial targets effectively. For instance, derivatives containing halogen substitutions have shown enhanced lipophilicity and reactivity, which contribute to their antimicrobial potency against Gram-positive bacteria and drug-resistant strains. Notably, compounds with dichloro substitutions have been reported to exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Case Studies : In a recent study, several derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that specific modifications to the phenyl ring significantly influenced antimicrobial efficacy. For example, a compound with naphthalen-2-yl substitution displayed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL against S. aureus, comparable to daptomycin .

Anticancer Properties

The anticancer potential of this compound has also been explored.

  • Cell Line Studies : Compounds derived from this scaffold have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, one derivative demonstrated a 35% reduction in viability of A549 cells at a concentration that was non-toxic to normal cells .
  • Structure-Activity Relationship : The anticancer activity appears to be highly dependent on the specific substituents attached to the core structure. Modifications such as the introduction of different alkyl or aryl groups can enhance or diminish activity significantly. For example, hydrazones with specific nitro-substituents showed no anticancer activity, while others with indole substitutions exhibited notable potency .

Synthetic Applications

In addition to its biological activities, this compound serves as a valuable building block in organic synthesis.

  • Reactivity : The compound can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its sulfanyl group enhances reactivity towards electrophiles, making it useful for synthesizing more complex organosulfur compounds .
  • Versatile Intermediate : As a synthetic intermediate, it can be transformed into other functionalized compounds through simple modifications. This versatility is particularly advantageous in the development of novel pharmaceuticals and agrochemicals .

Data Summary Table

Application TypeKey FindingsReferences
Antimicrobial ActivityEffective against MRSA and vancomycin-resistant strains; MIC as low as 2 µg/mL
Anticancer ActivitySignificant cytotoxicity against A549 and Caco-2 cells; structure-dependent efficacy
Synthetic UtilityActs as a building block for various organosulfur compounds; enhances reactivity in synthesis

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and nitrile functional groups. These interactions can influence biochemical pathways and cellular processes, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-[(4-Fluorophenyl)sulfanyl]acetonitrile (C₈H₆FNS)
  • Molecular Weight : 167.20 g/mol .
  • Key Differences : Replaces methyl groups with a fluorine atom at the para position.
2-[(2,4-Difluorophenyl)thio]acetonitrile
  • Structure : Features two fluorine atoms at ortho and para positions.
  • Impact : Increased electron deficiency may alter solubility and catalytic behavior in cross-coupling reactions .

Functional Group Modifications

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile (C₁₀H₁₁NO₂S)
  • Molecular Weight : 209.26 g/mol .
  • Key Differences : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-).
  • Impact: The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and reducing nucleophilicity.
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile
  • Structure : Incorporates a chlorobenzyl group and pyridine ring.
  • Impact : The chlorine atom and aromatic heterocycle enhance steric hindrance and π-π stacking capabilities, likely influencing crystallinity and bioactivity .

Complex Derivatives with Heterocycles

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f)
  • Molecular Formula : C₁₇H₁₉N₅O₂S₂.
  • Molecular Weight : 389 g/mol.
  • Key Differences : Contains oxadiazole and thiazole rings, with a propanamide side chain.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties Reference
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile C₁₀H₁₁NS 177.27 Sulfanyl, nitrile Predicted CCS: 133.0 Ų ([M+H]⁺)
2-[(4-Fluorophenyl)sulfanyl]acetonitrile C₈H₆FNS 167.20 Sulfanyl, nitrile, fluorine Higher electronegativity
[(2,5-Dimethylphenyl)sulfonyl]acetonitrile C₁₀H₁₁NO₂S 209.26 Sulfonyl, nitrile Enhanced acidity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.0 Oxadiazole, thiazole, propanamide Melting point: 178°C

Research Implications and Gaps

  • Synthetic Utility : The target compound’s sulfanyl group may facilitate thiol-ene click chemistry or serve as a ligand in metal coordination .
  • Literature Gaps : Experimental data on melting points, solubility, and biological activity for this compound remain scarce.
  • Comparative Insights : Sulfanyl derivatives with electron-withdrawing substituents (e.g., fluorine) exhibit distinct reactivity profiles, whereas heterocyclic analogues show enhanced thermal stability and bioactivity .

Biological Activity

2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfanyl group and a nitrile functional group, which are believed to contribute to its biological activity. The structure can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

The biological activity of this compound is thought to arise from its interactions with various molecular targets. The sulfanyl group can form hydrogen bonds with enzymes or receptors, while the nitrile group may participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives containing the 2,5-dimethylphenyl moiety can effectively combat Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including resistant strains .

Compound Target Activity
3hS. aureusResistant strains
3jE. faeciumVancomycin-resistant
9fCandida speciesBroad-spectrum antifungal

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against human lung cancer (A549) and colorectal cancer (Caco-2) cell lines. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µg/mL) Effect
A54920.6Cytotoxicity
Caco-235.0Cytotoxicity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the effectiveness of thiazole derivatives containing the 2,5-dimethylphenyl group against drug-resistant pathogens. These compounds were synthesized and tested for their ability to inhibit bacterial growth, demonstrating notable efficacy against resistant strains of S. aureus and Candida species .
  • Anticancer Potential : Another investigation focused on the anticancer properties of similar compounds revealed that those with specific substitutions on the phenyl ring exhibited enhanced activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that methyl substituents significantly improved cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2,5-dimethylthiophenol and a cyanomethylating agent (e.g., chloroacetonitrile) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems. Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm purity by GC-MS (>95%) .
Reaction Parameter Optimal Condition
SolventDMF
Temperature70°C
CatalystK₂CO₃
Reaction Time12–16 h

Q. How can the structural identity of this compound be confirmed?

Use a multi-technique approach:

  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm, multiplet) and a singlet for the nitrile-bound CH₂ (δ ~3.8 ppm).
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch).
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for bond-length validation (C–S bond: ~1.78 Å) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Classification : Likely aligns with similar nitriles (e.g., H315, H319, H335 for skin/eye irritation and respiratory toxicity) .
  • PPE : Gloves (nitrile), safety goggles, and fume hood use.
  • Storage : Sealed in dry, dark containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces, identifying nucleophilic sites (e.g., sulfur lone pairs).
  • Calculate activation energies for proposed reaction pathways (e.g., SN2 vs. radical mechanisms). Validate with experimental kinetic data (Arrhenius plots) and compare with analogous compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Case Example : If NMR suggests a planar aromatic ring but X-ray shows slight puckering, re-examine crystallographic refinement parameters (e.g., thermal displacement factors in SHELXL).
  • Cross-Validation : Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformation .

Q. What environmental analytical methods can detect trace amounts of this compound in complex matrices?

  • Sample Prep : Solid-phase extraction (C18 cartridges) for aqueous samples.
  • Detection : GC-MS (SIM mode, m/z 145 [M⁺]) or HPLC-UV (λ = 254 nm).
  • Calibration : Use deuterated internal standards (e.g., acenaphthene-d10 methodology) to correct matrix effects .
Method LOD LOQ
GC-MS0.1 ppb0.3 ppb
HPLC-UV0.5 ppb1.5 ppb

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Challenge : Low solubility in common solvents leads to poor crystal growth.
  • Solution : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Refinement : Address twinning or disorder using SHELXD for structure solution and Olex2 for visualization .

Methodological Considerations

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

  • Quench-Flow Experiments : Trap intermediates (e.g., thiolate anions) at low temperatures.
  • Isotopic Labeling : Use ¹³C-labeled acetonitrile to track nitrile-group transfer via NMR .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the nitrile group under humid conditions.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture and store under inert gas (N₂) .

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